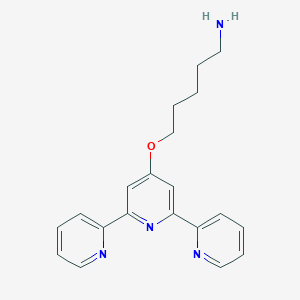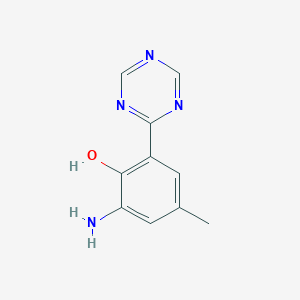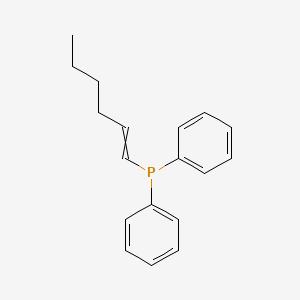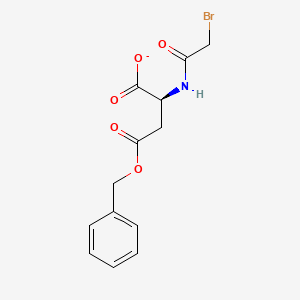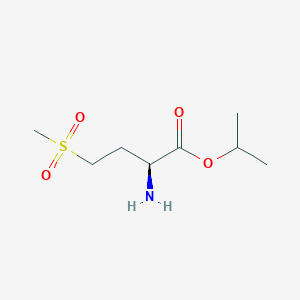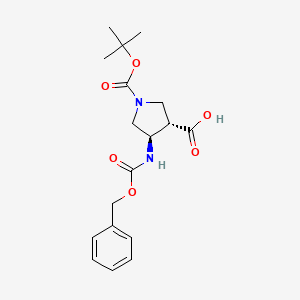
(3R,4S)-1-Boc-4-Cbz-amino-3-pyrrolidinecarboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4S)-1-Boc-4-Cbz-amino-3-pyrrolidinecarboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and is protected by two groups: the tert-butoxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz) group. These protecting groups are crucial for the selective reactions and stability of the compound during synthesis and application.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-1-Boc-4-Cbz-amino-3-pyrrolidinecarboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common route involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction of a suitable precursor, such as a diallylamine derivative, followed by ring-closing metathesis.
Introduction of Protecting Groups: The Boc and Cbz groups are introduced to protect the amino and carboxylic acid functionalities, respectively. This is usually done through standard protection reactions using reagents like di-tert-butyl dicarbonate for Boc protection and benzyl chloroformate for Cbz protection.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and enantiomeric excess.
Industrial Production Methods
Industrial production of (3R,4S)-1-Boc-4-Cbz-amino-3-pyrrolidinecarboxylic acid follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification methods to maximize yield and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
(3R,4S)-1-Boc-4-Cbz-amino-3-pyrrolidinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be employed to replace specific groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(3R,4S)-1-Boc-4-Cbz-amino-3-pyrrolidinecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those with chiral centers.
Industry: The compound is utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of (3R,4S)-1-Boc-4-Cbz-amino-3-pyrrolidinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc and Cbz protecting groups play a crucial role in stabilizing the compound and preventing unwanted side reactions. The pyrrolidine ring’s stereochemistry is essential for its binding affinity and specificity towards its targets.
Comparación Con Compuestos Similares
Similar Compounds
(3R,4S)-3-methoxy-4-methylaminopyrrolidine: This compound shares a similar pyrrolidine ring structure but differs in its functional groups and protecting groups.
(3R,4R)-3-methoxy-4-methylaminopyrrolidine: Another stereoisomer with different biological activity and applications.
Uniqueness
(3R,4S)-1-Boc-4-Cbz-amino-3-pyrrolidinecarboxylic acid is unique due to its specific stereochemistry and the presence of both Boc and Cbz protecting groups. These features make it highly valuable in asymmetric synthesis and as a chiral building block in pharmaceutical research.
Propiedades
Número CAS |
267230-43-3 |
|---|---|
Fórmula molecular |
C18H24N2O6 |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
(3S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(phenylmethoxycarbonylamino)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C18H24N2O6/c1-18(2,3)26-17(24)20-9-13(15(21)22)14(10-20)19-16(23)25-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,23)(H,21,22)/t13-,14-/m0/s1 |
Clave InChI |
TXZPPCRYQXSVCL-KBPBESRZSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)NC(=O)OCC2=CC=CC=C2)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C(C1)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



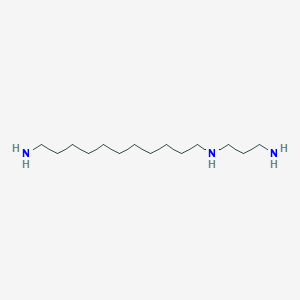
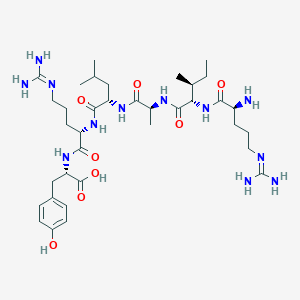
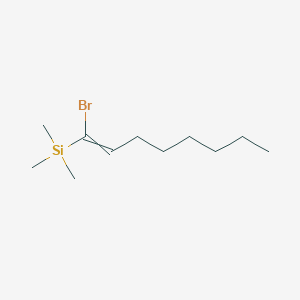
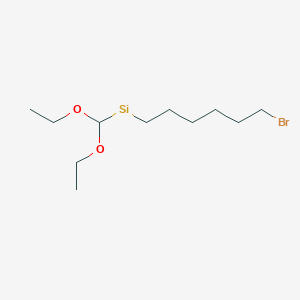
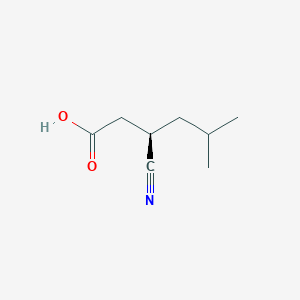
![Benzoic acid;1-phenylbicyclo[3.3.1]non-2-en-9-ol](/img/structure/B12564767.png)
![Benzene, [2-(methylenecyclopropyl)ethyl]-](/img/structure/B12564771.png)
